molecular formula C7H7BrClF3N2 B13031791 (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13031791
M. Wt: 291.49 g/mol
InChI Key: WSQWNASJXCXIEE-JEDNCBNOSA-N
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Description

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a trifluoromethyl group at the ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.

    Trifluoromethylation: The brominated pyridine is then subjected to trifluoromethylation to attach the trifluoromethyl group.

    Amination: The intermediate product is then reacted with an amine to form the ethanamine moiety.

    Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-pyridinol
  • 4-(2-Bromopyridin-3-yl)morpholine
  • 2-Bromopyridine-3-boronic acid

Uniqueness

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1S)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-6-4(2-1-3-13-6)5(12)7(9,10)11;/h1-3,5H,12H2;1H/t5-;/m0./s1

InChI Key

WSQWNASJXCXIEE-JEDNCBNOSA-N

Isomeric SMILES

C1=CC(=C(N=C1)Br)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=C(N=C1)Br)C(C(F)(F)F)N.Cl

Origin of Product

United States

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